1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine
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Overview
Description
1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine is an organic compound characterized by a cyclobutyl ring substituted with four fluorine atoms and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine typically involves the fluorination of cyclobutyl derivatives followed by amination. One common method includes the reaction of 2,2,3,3-tetrafluorocyclobutanone with ammonia or an amine source under controlled conditions to yield the desired ethanamine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amine derivatives .
Scientific Research Applications
1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The fluorine atoms in the cyclobutyl ring contribute to the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- 2,2,3,3-Tetrafluorobutanediol
- 2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride
Uniqueness: 1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of the ethanamine group. This combination imparts distinct chemical and physical properties, making it different from other fluorinated compounds.
Properties
IUPAC Name |
1-(2,2,3,3-tetrafluorocyclobutyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F4N/c1-3(11)4-2-5(7,8)6(4,9)10/h3-4H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCXQEACVZONHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1(F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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